1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in this compound suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted amine with a methoxy-substituted nitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering biochemical pathways. In industrial applications, it might act as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazin-2(1H)-one, 6-chloro-4-hydroxy-
- 1,3,5-Triazin-2(1H)-one, 6-chloro-4-ethyl-
- 1,3,5-Triazin-2(1H)-one, 6-chloro-4-phenyl-
Uniqueness
1,3,5-Triazin-2(1H)-one, 6-chloro-4-methoxy- is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and potential applications. The methoxy group can increase the compound’s solubility and alter its electronic properties, while the chlorine atom can participate in various substitution reactions.
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-10-4-7-2(5)6-3(9)8-4/h1H3,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWORJMVDCNYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.